Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine
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Overview
Description
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine is an organic compound with the molecular formula C45H39N and a molecular weight of 593.8 g/mol . This compound is characterized by its triphenylamine core structure, which is functionalized with phenylprop-1-en-1-yl groups. It is known for its unique electronic properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-phenylprop-1-en-1-yl)phenylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. A base such as potassium carbonate is often used to facilitate the reaction.
Synthetic Route: The key step involves the coupling of the 4-(2-phenylprop-1-en-1-yl)phenylamine with a triphenylamine core.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylprop-1-en-1-yl compounds.
Scientific Research Applications
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its phenylprop-1-en-1-yl groups.
Pathways Involved: It can modulate signaling pathways by binding to specific proteins and altering their activity.
Comparison with Similar Compounds
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine can be compared with other similar compounds, such as:
Tris(4-(triazol-1-yl)phenyl)amine: This compound has a similar triphenylamine core but is functionalized with triazolyl groups.
Tris(4-(2-thienyl)phenyl)amine: This compound contains thiophene groups instead of phenylprop-1-en-1-yl groups.
Tris(4-carbazoyl-9-yl phenyl)amine: This compound features carbazole groups and is used in the production of OLEDs due to its excellent charge transport properties.
Properties
Molecular Formula |
C45H39N |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
4-(2-phenylprop-1-enyl)-N,N-bis[4-(2-phenylprop-1-enyl)phenyl]aniline |
InChI |
InChI=1S/C45H39N/c1-34(40-13-7-4-8-14-40)31-37-19-25-43(26-20-37)46(44-27-21-38(22-28-44)32-35(2)41-15-9-5-10-16-41)45-29-23-39(24-30-45)33-36(3)42-17-11-6-12-18-42/h4-33H,1-3H3 |
InChI Key |
FYVWACJHHILNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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